tert-butyl N-[(3R)-1-[1-[[(1R,5R)-1-bicyclo[3.1.0]hexanyl]methyl]tetrazol-5-yl]pyrrolidin-3-yl]carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[1-[[(1R,5R)-1-bicyclo[3.1.0]hexanyl]methyl]tetrazol-5-yl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O2/c1-16(2,3)25-15(24)18-13-6-8-22(10-13)14-19-20-21-23(14)11-17-7-4-5-12(17)9-17/h12-13H,4-11H2,1-3H3,(H,18,24)/t12-,13-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSGLJHNWYDZPJ-XNJGSVPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NN=NN2CC34CCCC3C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NN=NN2C[C@@]34CCC[C@@H]3C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesis of tert-Butyl N-[(3R)-1-[1-[[(1R,5R)-1-bicyclo[3.1.0]hexanyl]methyl]tetrazol-5-yl]pyrrolidin-3-yl]carbamate often involves multi-step organic synthesis. Initial steps might include the preparation of intermediate bicyclo[3.1.0]hexane derivatives, which can then be linked to tetrazole and pyrrolidine moieties. The final step usually involves introducing the tert-butyl carbamate group under specific conditions to protect the amine functionality.
Industrial Production Methods: For large-scale production, optimization of reaction conditions such as temperature, pressure, and choice of catalysts is crucial. Continuous flow chemistry might be employed to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: : The molecule's functional groups allow for selective oxidation reactions.
Reduction: : Specific conditions can reduce certain parts of the molecule without affecting the entire structure.
Substitution: : The presence of multiple functional groups facilitates nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents might include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride. Reaction conditions such as temperature control and the use of solvents like dichloromethane can significantly influence reaction outcomes.
Major Products: Depending on the reaction conditions, major products could include various modified derivatives of the original compound, retaining its core structural framework.
Scientific Research Applications
In chemistry, tert-Butyl N-[(3R)-1-[1-[[(1R,5R)-1-bicyclo[3.1.0]hexanyl]methyl]tetrazol-5-yl]pyrrolidin-3-yl]carbamate serves as a valuable intermediate in synthesizing complex organic molecules.
In biology, its unique structure can be utilized in designing biomolecules for research and drug discovery.
In medicine, it might be explored for its potential pharmacological properties, including binding affinity to specific receptors or enzymes.
In industry, its applications could extend to the production of specialty chemicals or advanced materials.
Mechanism of Action: The compound's mechanism of action is likely tied to its interaction with specific molecular targets. Its structural components enable binding to certain proteins or enzymes, influencing biological pathways. The bicyclo[3.1.0]hexanyl group might play a critical role in its binding affinity, while the tetrazole and pyrrolidine moieties contribute to its overall biological activity.
Comparison with Similar Compounds: this compound can be compared to similar compounds, such as those containing different bicyclo or tetrazole derivatives. Its uniqueness lies in the specific arrangement and combination of these groups, which might offer distinct advantages in terms of reactivity or biological activity. Similar compounds might include derivatives of bicyclo[3.1.0]hexane or pyrrolidine, each presenting different properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
